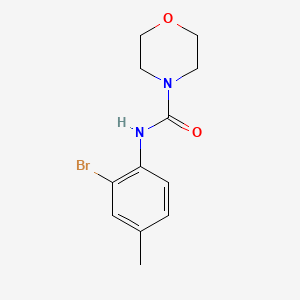
N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide, also known as DPP-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
The mechanism of action of N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide involves the inhibition of various enzymes such as matrix metalloproteinases (MMPs) and aminopeptidases. MMPs are enzymes that play a crucial role in the degradation of extracellular matrix proteins, which are essential for cancer cell invasion and metastasis. Aminopeptidases are enzymes that cleave amino acids from the N-terminus of proteins and peptides, which are involved in various physiological processes such as inflammation and immune response.
Biochemical and Physiological Effects:
N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has been found to have various biochemical and physiological effects such as inhibition of cancer cell growth and proliferation, reduction of inflammation, and neuroprotection. In cancer research, N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has been shown to induce apoptosis and inhibit angiogenesis, which are crucial steps in cancer cell growth and metastasis. Inflammation research has also shown that N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has several advantages and limitations for lab experiments. One of the advantages is its specificity towards MMPs and aminopeptidases, which makes it a potential therapeutic agent for various diseases. Another advantage is its relatively low toxicity, which makes it suitable for in vivo studies. However, one of the limitations is its low solubility, which can affect its bioavailability and efficacy. Another limitation is the lack of studies on its long-term effects and potential side effects.
Orientations Futures
There are several future directions for N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases such as cardiovascular and metabolic diseases, and the exploration of its potential use as a diagnostic tool for cancer and inflammation. Additionally, more studies are needed to understand the long-term effects and potential side effects of N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide, as well as its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide can be synthesized through a multistep process that involves the reaction of pyridine-3-carboxaldehyde with methylamine, followed by the reaction with dimethylformamide dimethyl acetal and pyrrole-2-carboxylic acid. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has been found to have potential applications in various research fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has also shown that N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-15-8-4-6-12(15)13(17)16(2)10-11-5-3-7-14-9-11/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOUYHHCYAWAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N(C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B7513199.png)

![N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7513213.png)
![(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7513215.png)

![N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7513236.png)







